molecular formula C17H17BrF2N2 B3835346 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B3835346
M. Wt: 367.2 g/mol
InChI Key: SUXMWLHATJWIAE-UHFFFAOYSA-N
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Description

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound with the molecular formula C17H16BrF2N2. This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-1-fluorobenzene
  • 4-Fluoro-1-bromobenzene
  • p-Fluorophenyl bromide

Uniqueness

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to its dual fluorine and bromine substitution, which imparts distinct chemical properties. This combination enhances its reactivity and potential for forming diverse derivatives, making it valuable in synthetic chemistry and drug development .

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF2N2/c18-16-11-13(1-6-17(16)20)12-21-7-9-22(10-8-21)15-4-2-14(19)3-5-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXMWLHATJWIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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